molecular formula C15H19NO B8346252 4-(Cyclohexylmethoxy)phenylacetonitrile

4-(Cyclohexylmethoxy)phenylacetonitrile

Cat. No. B8346252
M. Wt: 229.32 g/mol
InChI Key: PNQKQQVOYCYANC-UHFFFAOYSA-N
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Description

4-(Cyclohexylmethoxy)phenylacetonitrile is a useful research compound. Its molecular formula is C15H19NO and its molecular weight is 229.32 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-(Cyclohexylmethoxy)phenylacetonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(Cyclohexylmethoxy)phenylacetonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C15H19NO

Molecular Weight

229.32 g/mol

IUPAC Name

2-[4-(cyclohexylmethoxy)phenyl]acetonitrile

InChI

InChI=1S/C15H19NO/c16-11-10-13-6-8-15(9-7-13)17-12-14-4-2-1-3-5-14/h6-9,14H,1-5,10,12H2

InChI Key

PNQKQQVOYCYANC-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)COC2=CC=C(C=C2)CC#N

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A 1 L round bottom flask equipped with a magnetic stirrer, reflux condenser and nitrogen inlet was charged with 28.4 g anhydrous potassium carbonate (pulverized with mortar and pestle), cesium carbonate (catalytic amount), 4-(hydroxy)phenyl acetonitrile (18.26 g.), cyclohexylmethylbromide (36.4 g.) and dimethylformamide (600 mL). The mixture was heated to reflux and maintained for one week at this temperature under a nitrogen atmosphere. The reaction mixture was then cooled to room temperature and saturated aqueous NaCl and ethyl acetate were added. The layers were separated and the aqueous phase was extracted with ethyl acetate. The combined organic fractions were washed with saturated aqueous NaCl, dried over MgSO4, filtered and concentrated in a rotary evaporator. The crude product was partitioned between equal volumes of hexane and 25% aqueous NaOH. This mixture was stirred under nitrogen atmosphere at room temperature for three days. The aqueous layer was drawn off, and the organic layer was washed with saturated aqueous NaCl, dried over MgSO4, filtered and concentrated to give 23 g of 4-(cyclohexylmethoxy)phenylacetonitrile as a yellow solid (73% yield). This material was homogeneous by TLC (CH2Cl2) and was carried on directly to the next step without further purification.
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600 mL
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Synthesis routes and methods II

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